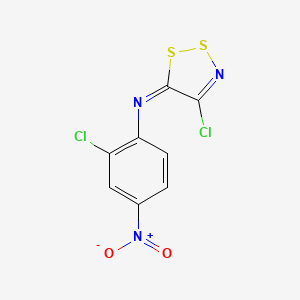

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It is also a major group of environmental pollutants . Another compound, 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-aminoethanol salt, has a molecular weight of 388.21 .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 2-chloro-4-nitrophenol can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . Another example is the methoxylation of 2,5-dichloronitrobenzene followed by reduction to derive the amine from the methyl ether of 4-Chloro-2-nitrophenol .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex. For instance, X-ray analysis indicates that the chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .

Chemical Reactions Analysis

2-Chloro-4-nitrophenol acts as a catalytic agent, petrochemical additive, and is used in organic synthesis . It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .

Physical and Chemical Properties Analysis

4-Chloro-2-nitrophenol has a molecular weight of 173.554 . It is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Scientific Research Applications

Molecular Structure and Interactions

One study focused on the molecular structure and interactions within crystals of related compounds, revealing insights into the molecular geometry and intermolecular forces that could influence the compound's reactivity and stability. For instance, research on a structurally similar molecule showed that crystal packing is stabilized by intermolecular hydrogen bonds, suggesting potential for designing materials with specific physical properties (Butcher et al., 2007).

Heterocyclic Synthesis and Chemical Reactivity

Another area of interest is the synthesis and reactivity of heterocyclic compounds. For example, the compound's imine functionality has been utilized in the synthesis of various heterocycles, indicating its versatility as a building block in organic synthesis (Rekha et al., 2019). Additionally, studies have explored the synthesis and applications of dithiazole derivatives, providing a foundation for developing new materials and pharmaceuticals (Androsov & Neckers, 2007).

Antimicrobial Activity

Research on derivatives of this compound has also revealed potential antimicrobial activity, suggesting applications in developing new antibacterial and antifungal agents. The structural modifications of imidazolyl Schiff bases, triazoles, and azetidinones have shown significant activity against certain bacterial and fungal strains, highlighting the compound's potential in medicinal chemistry (Rekha et al., 2019).

Coordination Chemistry

The compound has relevance in coordination chemistry, where its derivatives have been used to synthesize nickel complexes. These complexes are studied for their similarity to the active sites of enzymes, such as Ni superoxide dismutase, offering insights into bioinorganic chemistry and potential applications in catalysis and environmental remediation (Senaratne et al., 2018).

Material Science Applications

In material science, the unique properties of related dithiazole compounds have been harnessed for developing materials with specific electronic and optical properties. The asymmetric interactions within the crystal structures of such compounds provide a basis for designing novel materials with potential applications in electronics and photonics (Bol'shakov et al., 2017).

Mechanism of Action

Target of Action

Related compounds such as 2-chloro-4-nitrophenol have been studied for their degradation pathways in certain bacteria .

Mode of Action

It’s worth noting that related compounds like 2-chloro-4-nitrophenol are degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol are known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Action Environment

Related compounds such as 2-chloro-4-nitrophenol are known to be degraded by certain bacteria, suggesting that environmental factors such as the presence of these bacteria could potentially influence the action of the compound .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amylase enzymes, where it acts as a substrate, leading to the production of 2-chloro-4-nitrophenol

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been found to affect cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular functions, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in metabolic processes . Threshold effects have been identified, indicating the concentration at which the compound begins to exhibit toxic properties. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its applications in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects the compound’s interactions with other biomolecules and its overall biochemical properties.

Properties

IUPAC Name |

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJINDYUAIOFSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)

![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)

![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2578740.png)